1-Fluoro-4-(4-hydroxyphenyl)butan-2-one
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Overview
Description
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one is an organic compound with the molecular formula C10H11FO2
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one can be synthesized through several methods. One common approach involves the fluorination of 4-(4-hydroxyphenyl)butan-2-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-(4-hydroxyphenyl)butan-2-one in an appropriate solvent, such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)butanoic acid.
Reduction: Formation of 1-fluoro-4-(4-hydroxyphenyl)butanol.
Substitution: Formation of 1-azido-4-(4-hydroxyphenyl)butan-2-one or 1-thio-4-(4-hydroxyphenyl)butan-2-one.
Scientific Research Applications
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(4-hydroxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activity and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Fluoro-4-(4-hydroxyphenyl)butan-2-one can be compared with other similar compounds, such as:
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone): Lacks the fluorine atom, resulting in different chemical and biological properties.
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one: Contains three fluorine atoms, which may enhance its stability and reactivity.
4-(4-Hydroxyphenyl)-2-butanone: Similar structure but without the fluorine atom, leading to different reactivity and applications.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-fluoro-4-(4-hydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H11FO2/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5,12H,3,6-7H2 |
InChI Key |
FZFFBKFXQBTDHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CF)O |
Origin of Product |
United States |
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